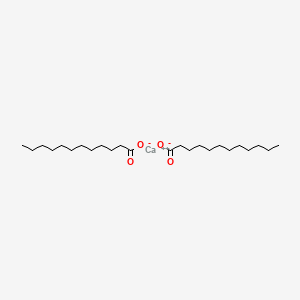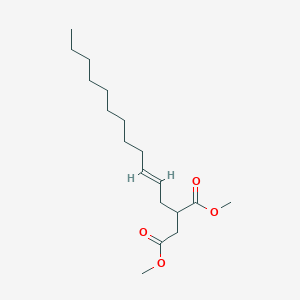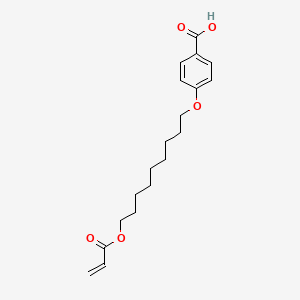
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.
Polymerization: Polymers with acryloyloxy functional groups.
科学的研究の応用
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and networks.
Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
作用機序
The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .
類似化合物との比較
Similar Compounds
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.
4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .
特性
分子式 |
C19H26O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
InChIキー |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)




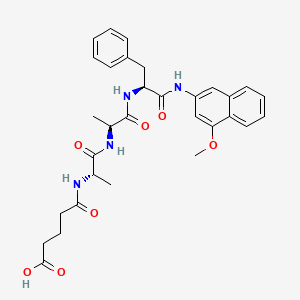

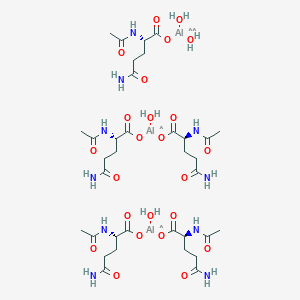
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

